Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate
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Overview
Description
Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by the presence of a fluorine atom, a nitro group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate typically involves multiple steps. One common method includes the nitration of a suitable benzofuran precursor, followed by the introduction of a fluorine atom through electrophilic substitution. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluorine atom can result in various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar in structure but with a different core ring system.
Indole Derivatives: Share similar biological activities and synthetic routes
Uniqueness
Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and nitro group make it particularly interesting for further research and development.
Biological Activity
Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate (CAS Number: 2102174-79-6) is a compound within the benzofuran family, notable for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C11H10FNO5
- Molecular Weight : 255.2 g/mol
- Structure : The compound features a benzofuran core with a nitro group at the 5-position and a fluoro group at the 6-position, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its cytotoxicity and antimicrobial properties.
Cytotoxicity Studies
-
Cancer Cell Lines :
- In studies involving lung cancer cell lines (A549), compounds similar to methyl 6-fluoro derivatives exhibited significant cytotoxic effects. For instance, at a concentration of 10 µM, some compounds killed approximately 30%–40% of lung cancer cells while remaining non-toxic to healthy cells .
- The selectivity towards cancerous cells suggests potential for targeted cancer therapies.
- Mechanism of Action :
Antimicrobial Activity
Research indicates that benzofuran derivatives possess notable antimicrobial properties. This compound may exhibit similar characteristics due to its structural features:
- Substituent Effects : The presence of halogens (like fluorine), nitro groups, and hydroxyl groups at specific positions on the benzofuran ring has been correlated with enhanced antimicrobial activity against various pathogens .
Table 1: Summary of Biological Activities
Notable Research Findings
- Study on Anticancer Agents :
- Antimicrobial Evaluation :
Properties
Molecular Formula |
C11H10FNO5 |
---|---|
Molecular Weight |
255.20 g/mol |
IUPAC Name |
methyl 6-fluoro-2-methyl-5-nitro-3H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H10FNO5/c1-11(10(14)17-2)5-6-3-8(13(15)16)7(12)4-9(6)18-11/h3-4H,5H2,1-2H3 |
InChI Key |
DEASFBNGQHTWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2O1)F)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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